molecular formula C5H9NO2 B1298870 4,4-Dimethyl-1,2-oxazolidin-3-one CAS No. 81778-07-6

4,4-Dimethyl-1,2-oxazolidin-3-one

Cat. No.: B1298870
CAS No.: 81778-07-6
M. Wt: 115.13 g/mol
InChI Key: UUXRXRHXOZHHJV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2-oxazolidin-3-one (DMO) is a heterocyclic compound that has been used in a variety of applications in the scientific research field. It is a member of the oxazolidinones, a class of compounds with a five-membered ring structure containing two nitrogen atoms. DMO has been studied for its potential as a synthetic intermediate, as a catalyst, and as a drug target.

Scientific Research Applications

Synthesis and Chemistry

4,4-Dimethyl-1,2-oxazolidin-3-one is a versatile compound in synthetic organic chemistry. A study by Barta et al. (2000) highlights its use in the one-pot preparation of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and have interesting biological activities (Barta et al., 2000). Zappia et al. (2007) describe the oxazolidin-2-one ring as a popular heterocycle framework in synthetic organic chemistry and medicinal chemistry, emphasizing its use in constructing a five-member ring and as protective groups for 1,2-amino alcohols (Zappia et al., 2007).

Biological and Pharmacological Activity

Nogueira et al. (2015) explore the biological implications of oxazolidin-2-ones, noting their use as protective groups for 1,2-amino alcohols and the employment of chiral derivatives as chiral auxiliaries (Nogueira et al., 2015). Similarly, Yadav and Pawar (2014) investigate the enzymatic synthesis of oxazolidin-2-one, highlighting its multifunctional nature and diverse biological and pharmacological activity (Yadav & Pawar, 2014).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4-Dimethyl-1,2-oxazolidin-3-one change over time. The compound is relatively stable under ambient conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound can lead to sustained inhibition of cell growth and induction of apoptosis, particularly in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the growth of bacterial and viral strains. At higher doses, it can cause adverse effects, including toxicity and lethargy . The threshold effects observed in these studies indicate that careful dosage management is crucial to maximize the compound’s therapeutic benefits while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways includes the modulation of enzyme activity, which can lead to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s distribution is essential for its therapeutic efficacy, as it ensures that the compound reaches the intended sites of action.

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These modifications guide the compound to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function are influenced by its localization, as it interacts with biomolecules in these specific cellular regions.

Properties

IUPAC Name

4,4-dimethyl-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(2)3-8-6-4(5)7/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXRXRHXOZHHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348985
Record name 4,4-dimethyl-1,2-oxazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81778-07-6
Record name 4,4-Dimethyl-3-isoxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81778-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-1,2-oxazolidin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-dimethyl-1,2-oxazolidin-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-1,2-oxazolidin-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does clomazone affect plants?

A: Clomazone acts as a herbicide by disrupting the photosynthetic pathway in susceptible plants. [, , ] Specifically, it interferes with the photosynthetic electron transport chain, impacting crucial parameters like Fv/Fm (maximum quantum yield of photosystem II), PIabs (performance index), and others. [] This disruption leads to a build-up of reactive oxygen species (ROS) like hydrogen peroxide (H2O2), ultimately causing oxidative stress and programmed cell death (PCD) in the plant. []

Q2: Are all plant species equally sensitive to clomazone?

A: Research suggests varying sensitivities to clomazone among different plant species. Studies comparing maize, sunflower, and barley found sunflower to be the most sensitive to clomazone residues in soil. [, ] Interestingly, while maize fresh weight seemed unaffected, other parameters showed significant inhibition. [] This highlights the complexity of herbicide action and the need for species-specific evaluations.

Q3: Can plants develop tolerance to clomazone?

A: Yes, some plants exhibit tolerance mechanisms against clomazone. For example, the tobacco variety Xanthi showed greater tolerance compared to the Virginie variety. [] This tolerance was linked to a more efficient electron transport system beyond the plastoquinone pool (QA) and a more robust antioxidant system, including enzymes like ascorbate peroxidase (APX) and monodehydroascorbate reductase (MDHAR). []

Q4: Can we induce tolerance to clomazone in sensitive plants?

A: Research suggests that pre-treating sensitive plants can enhance their tolerance to clomazone. Exposing Virginie tobacco seedlings to short cycles of light and darkness (16 minutes light/8 minutes dark) for three days before clomazone application improved their tolerance. [] This "priming" effect stimulated alternative electron dissipation pathways (like photorespiration) and modified circadian rhythms, ultimately boosting antioxidant defenses and mitigating PCD. [] This protective effect persisted throughout the plant's growth, leading to improved growth and net photosynthesis even during the flowering stage. []

Q5: How can we assess the residual activity of clomazone in soil?

A: Bioassays offer a valuable tool to evaluate clomazone residues in soil. [, ] By growing sensitive plant species (like sunflower, barley, or maize) in soil treated with various clomazone concentrations, researchers can assess the herbicide's impact on plant growth and physiology. [, ] Measuring parameters such as shoot height, fresh and dry weight, and pigment content (carotenoids, chlorophyll a and b) allows for a comprehensive evaluation of the residual herbicide activity. [, ] These bioassays are crucial for understanding the persistence of clomazone in the environment and its potential impact on subsequent crops.

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